molecular formula C10H10F3N B12820334 (1R,2R)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine

(1R,2R)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine

Cat. No.: B12820334
M. Wt: 201.19 g/mol
InChI Key: BLWIIBGLWOGEQG-VXNVDRBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine is a cyclopropane derivative with a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a catalyst, such as a rhodium or copper complex. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve scale-up of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Cyclopropane derivatives with hydroxyl or carbonyl groups.

    Reduction: Saturated cyclopropane derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for understanding how such groups influence the interaction of molecules with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which (1R,2R)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for these targets, thereby affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Phenylcyclopropan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (1R,2R)-2-(2-Fluorophenyl)cyclopropan-1-amine: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and stability.

    (1R,2R)-2-(2-Chlorophenyl)cyclopropan-1-amine: The presence of a chlorine atom alters the compound’s electronic properties and reactivity.

Uniqueness

The presence of the trifluoromethyl group in (1R,2R)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14/h1-4,7,9H,5,14H2/t7-,9-/m1/s1

InChI Key

BLWIIBGLWOGEQG-VXNVDRBHSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1C(C1N)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.